3-Carboxyumbelliferyl-b-D-glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

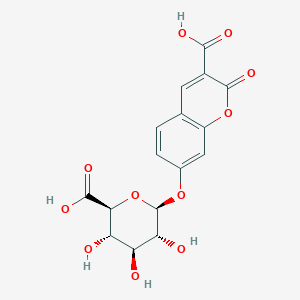

7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKJWPNWCJGLBP-DKQGBHPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628682 |

Source

|

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216672-17-2 |

Source

|

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Carboxyumbelliferyl-β-D-glucuronide (CBUG): A Versatile Fluorogenic Substrate for β-Glucuronidase Activity

This guide provides a comprehensive technical overview of 3-Carboxyumbelliferyl-β-D-glucuronide (CBUG), a fluorogenic substrate widely utilized for the sensitive detection of β-glucuronidase (GUS) activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles of CBUG, its enzymatic activation, and practical applications, supported by detailed experimental protocols and validated references.

Unveiling the Molecular Architecture of CBUG

3-Carboxyumbelliferyl-β-D-glucuronide, also known as CUGlcU, is a synthetic glycoside designed for the highly sensitive detection of β-glucuronidase activity. Its molecular structure is key to its function as a fluorogenic probe.

The CBUG molecule is composed of two principal moieties: the fluorophore, 3-carboxyumbelliferone (also known as 7-hydroxycoumarin-3-carboxylic acid), and a β-D-glucuronic acid sugar residue linked via a glycosidic bond. In its intact form, CBUG is essentially non-fluorescent. The electronic configuration of the coumarin core is such that its fluorescence is quenched by the attached glucuronide group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₁₁ | [1][2] |

| Molecular Weight | 382.27 g/mol | [2] |

| CAS Number | 216672-17-2 | [1][2] |

| IUPAC Name | 7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid | [1][2] |

| Solubility | Soluble in DMSO and water (at pH > 6) | [2] |

The presence of two carboxylic acid groups, one on the coumarin and one on the glucuronic acid, renders the molecule highly water-soluble at physiological pH, a significant advantage over other similar substrates.[2]

The Chemistry of Fluorescence: Mechanism of Action

The utility of CBUG as a reporter molecule is rooted in a classic enzyme-substrate interaction that triggers a dramatic increase in fluorescence. This process can be visualized as a molecular "switch" that is flipped upon enzymatic cleavage.

The β-glucuronidase enzyme specifically recognizes and hydrolyzes the β-glycosidic bond linking the glucuronic acid to the 3-carboxyumbelliferone. This enzymatic cleavage liberates the fluorophore, 3-carboxyumbelliferone. The free 3-carboxyumbelliferone, upon excitation with ultraviolet light, exhibits strong blue fluorescence. This fluorescence is pH-dependent, with optimal emission in slightly alkaline conditions.[3][4]

The spectral properties of the liberated 3-carboxyumbelliferone are crucial for its detection:

| Spectral Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (Ex) | ~329 nm | [2] |

| Emission Maximum (Em) | ~395 nm | [2] |

Synthesis and Purification: A Generalized Approach

While detailed proprietary synthesis methods for commercially available CBUG are not always publicly disclosed, a general and established synthetic route involves the glycosylation of the 7-hydroxycoumarin-3-carboxylic acid precursor. A common and effective method for this is the Koenigs-Knorr reaction.

The core principle of this reaction is the coupling of a glycosyl halide (the glucuronic acid donor) with an alcohol (the 7-hydroxy group of the coumarin acceptor) in the presence of a promoter, typically a silver salt.

Sources

- 1. GUS Gene Assay [cas.miamioh.edu]

- 2. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Guide: 3-Carboxyumbelliferyl-β-D-Glucuronide (3-CUG) Principle of Action

Executive Summary

3-Carboxyumbelliferyl-β-D-glucuronide (often abbreviated as 3-CUG or CUGlcU ) represents a significant evolution in fluorogenic substrates for

This guide details the physicochemical mechanism of 3-CUG, its kinetic advantages in continuous enzymatic monitoring, and a validated protocol for its application in high-throughput screening and microbial detection.

Part 1: The Molecular Mechanism

The utility of 3-CUG rests on the specific cleavage of the glycosidic bond by

Hydrolysis Reaction

The substrate consists of a glucuronic acid moiety linked via a

-

Recognition: The GUS enzyme recognizes the

-D-glucuronide moiety.[2][3] -

Cleavage: Hydrolysis breaks the O-glycosidic bond at position 7 of the coumarin ring.

-

Release: This releases D-glucuronic acid and the free fluorophore, 3-CU.

The "pKa Shift" Phenomenon

The core differentiator between 3-CUG and 4-MUG is the acidity of the phenolic hydroxyl group on the released fluorophore.

-

4-Methylumbelliferone (4-MU): Has a pKa

7.[4]8. At neutral pH (7.0), a significant portion of the molecule is protonated (non-fluorescent). To achieve maximum fluorescence, the assay must be stopped with a basic buffer (pH > 10) to force ionization into the fluorescent phenolate anion form. -

3-Carboxyumbelliferone (3-CU): The electron-withdrawing carboxylic acid group at position 3 stabilizes the negative charge on the phenolate ion. This lowers the pKa significantly (pKa < 7.0). Consequently, 3-CU is highly ionized and intensely fluorescent at the enzyme's optimal pH (typically pH 6.0–7.0), enabling continuous kinetic monitoring without a stop step.

Figure 1: Mechanism of action. 3-CUG is hydrolyzed by GUS to release the 3-CU fluorophore, which is fluorescent at neutral pH.

Part 2: Comparative Technical Analysis

The choice between 3-CUG and 4-MUG should be driven by experimental requirements. 3-CUG is superior for real-time kinetics, while 4-MUG remains a cost-effective option for endpoint assays.

Table 1: 3-CUG vs. 4-MUG Technical Specifications

| Feature | 3-CUG (3-Carboxyumbelliferyl-β-D-glucuronide) | 4-MUG (4-Methylumbelliferyl-β-D-glucuronide) |

| Solubility (Water) | High (Due to carboxyl group) | Low (Often requires DMSO/Ethanol prep) |

| Optimal Assay pH | 6.0 – 7.5 (Continuous) | > 10.0 (Endpoint Stop Required) |

| Excitation / Emission | ~386 nm / ~445 nm | ~365 nm / ~455 nm |

| pKa of Fluorophore | < 7.0 (Fluorescent at neutral pH) | ~7.8 (Requires basic pH for max signal) |

| Kinetic Mode | Real-time / Continuous | Endpoint (Stop-solution dependent) |

| Primary Application | Microfluidics, In situ sensors, Kinetic studies | Standard ELISA, Reporter Gene Endpoint |

Part 3: Experimental Workflow (Continuous Assay)

This protocol is designed for the kinetic characterization of GUS activity using 3-CUG. It avoids the use of stop buffers (e.g.,

Reagents & Preparation

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0 (Supplement with 10 mM

-mercaptoethanol and 0.1% Triton X-100 to stabilize the enzyme). -

Substrate Stock (100x): Dissolve 3-CUG in sterile distilled water or DMSO to 100 mM.

-

Note: Unlike 4-MUG, 3-CUG is highly soluble in water, reducing solvent interference.

-

-

Enzyme Source: Purified GUS or clarified cell lysate.

Protocol Steps

-

Plate Setup: Use opaque black 96-well plates to minimize background scatter.

-

Substrate Dilution: Dilute the 100 mM stock to a working concentration of 1 mM in Assay Buffer (Final concentration in well should be ~500 µM to approach

). -

Baseline Read: Add 100 µL of Substrate Working Solution to wells. Read fluorescence to establish background.

-

Reaction Initiation: Add 10–50 µL of Enzyme/Lysate to the wells.

-

Kinetic Monitoring: Immediately place in a plate reader pre-warmed to 37°C.

-

Excitation: 385 nm (Bandwidth 20 nm)

-

Emission: 445 nm (Bandwidth 20 nm)

-

Interval: Read every 60 seconds for 30–60 minutes.

-

Figure 2: Continuous assay workflow. Note the absence of a "Stop" step compared to standard 4-MUG protocols.

Part 4: Data Analysis & Validation

Calculating Activity

Since the assay is continuous, activity is proportional to the slope of the linear portion of the fluorescence curve.

- : Calculated from the linear regression of the kinetic trace.

-

Standard Curve: Must be generated using the free fluorophore, 7-hydroxycoumarin-3-carboxylic acid (NOT the substrate), in the same buffer at pH 7.0.

Critical Controls (Self-Validating System)

To ensure data integrity, every assay plate must include:

-

Substrate Blank: Buffer + 3-CUG (No Enzyme). Checks for auto-hydrolysis.

-

Quench Control: Spiked standard (Fluorophore) + Lysate. Checks if the sample matrix quenches fluorescence.

-

Specificity Control: For E. coli detection, use a specific GUS inhibitor (e.g., saccharolactone) to confirm the signal is GUS-derived.

References

-

Tullis, B. et al. (2011). "Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor." Analytical Biochemistry.

-

Thermo Fisher Scientific. "Detecting Glycosidases - Section 10.2." Molecular Probes Handbook.

-

Sigma-Aldrich. "4-Methylumbelliferyl β-D-glucuronide Product Information." (Used for comparative technical specifications).

Sources

- 1. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxyumbelliferyl β-D-galactopyranoside (CUG) (CAS 64664-99-9) | Abcam [abcam.com]

synthesis of 3-Carboxyumbelliferyl-b-D-glucuronide

High-Fidelity Synthesis of 3-Carboxyumbelliferyl- -D-glucuronide

Executive Summary

3-Carboxyumbelliferyl-

This technical guide details a robust, high-yield synthetic pathway for 3-CU-GlcU. The protocol prioritizes regioselectivity and stereochemical purity (

Retrosynthetic Analysis

The synthesis is designed to assemble the target molecule from 2,4-dihydroxybenzaldehyde and D-glucuronic acid derivatives. The critical disconnection occurs at the glycosidic bond between the 7-hydroxyl group of the coumarin core and the anomeric carbon of the glucuronic acid.

Strategic Considerations:

-

Aglycone Formation: The 3-carboxycoumarin core is best synthesized via Knoevenagel condensation rather than Pechmann condensation to ensure exclusive formation of the 3-substituted product.

-

Protection Strategy: The C3-carboxylic acid is highly reactive. To prevent esterification or anhydride formation during glycosylation, it is protected as a methyl ester prior to coupling.

-

Stereocontrol: The

-linkage is secured using a participating group at C2 of the sugar donor (acetobromo-sugar) and silver oxide catalysis.

Figure 1: Retrosynthetic analysis showing the disconnection of 3-CU-GlcU into accessible precursors.

Detailed Synthetic Protocol

Phase 1: Synthesis of the Aglycone (7-Hydroxycoumarin-3-carboxylic acid)

Direct condensation using malonic acid provides the cleanest route to the acid functionality.

-

Reagents: 2,4-Dihydroxybenzaldehyde (1 eq), Malonic acid (1.1 eq), Pyridine, Aniline (cat.).

-

Mechanism: Knoevenagel condensation followed by intramolecular lactonization.

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde (13.8 g, 100 mmol) and malonic acid (11.4 g, 110 mmol) in pyridine (30 mL).

-

Add aniline (1 mL) as a catalyst.

-

Stir the mixture at room temperature for 30 minutes, then heat to 60°C for 4 hours. Carbon dioxide evolution will be observed.

-

Cool the reaction mixture and pour into a mixture of crushed ice (200 g) and concentrated HCl (40 mL).

-

The product precipitates as a pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

-

Yield: ~85%. Characterization:

H NMR (DMSO-

Phase 2: Protection (Methyl 7-hydroxycoumarin-3-carboxylate)

Protection is mandatory to differentiate the C3-carboxyl from the C7-hydroxyl during glycosylation.

-

Reagents: Methanol (anhydrous),

(cat.).

Procedure:

-

Suspend 7-hydroxycoumarin-3-carboxylic acid (10 g) in dry methanol (150 mL).

-

Add concentrated

(2 mL) dropwise. -

Reflux for 8–12 hours until TLC indicates complete consumption of the starting acid.

-

Concentrate under reduced pressure to ~30 mL.

-

Pour into ice water. Filter the precipitate, wash with 5%

(to remove unreacted acid), then water. -

Dry in vacuo.

-

Product: Methyl 7-hydroxycoumarin-3-carboxylate.

Phase 3: Glycosylation (The Koenigs-Knorr Coupling)

This step constructs the glycosidic bond. We utilize Acetobromo-

-

Reagents: Methyl 7-hydroxycoumarin-3-carboxylate (Aglycone), Acetobromo-

-D-glucuronic acid methyl ester (Donor), Silver Oxide (

Experimental Workflow:

-

Drying: All reagents must be rigorously dried. The aglycone and sugar donor should be dried over

in a vacuum desiccator overnight. -

Dissolution: Dissolve the aglycone (2.2 g, 10 mmol) and acetobromo-sugar (4.4 g, 11 mmol) in anhydrous MeCN (50 mL).

-

Catalyst Addition: Add Quinoline (5 mL) followed by fresh Silver Oxide (

, 2.5 g, 11 mmol) in one portion. -

Reaction: Stir vigorously in the dark at room temperature for 24 hours. Monitor by TLC (System: Toluene/Ethyl Acetate 1:1).

-

Workup: Filter the slurry through a Celite pad to remove silver salts. Wash the pad with ethyl acetate.

-

Extraction: Wash the filtrate with 1M HCl (to remove quinoline), saturated

, and brine. Dry over -

Purification: Evaporate solvent. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the protected conjugate.

Phase 4: Global Deprotection & Isolation

The final step removes the three acetyl groups on the sugar and hydrolyzes the two methyl esters (one on the sugar, one on the coumarin).

-

Reagents: 0.5 M

(or

Procedure:

-

Dissolve the protected intermediate (2 g) in MeOH (20 mL).

-

Cool to 0°C in an ice bath.

-

Add 0.5 M

solution (20 mL) dropwise. -

Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 2 hours. Note: Avoid heating to prevent opening the coumarin lactone ring permanently.

-

Acidification: Carefully acidify the solution to pH 3.0 using Amberlite IR-120 (

form) resin or dilute HCl. -

Isolation: Filter off the resin (if used). Remove methanol under reduced pressure. The product, 3-Carboxyumbelliferyl-

-D-glucuronide , may precipitate or require purification via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). -

Lyophilization: Freeze-dry the pure fractions to obtain a fluffy white powder.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual Inspection |

| Purity | > 98% | HPLC (C18, 254 nm) |

| MS (ESI-) | [M-H]- = 381.05 (Calc. for | Mass Spectrometry |

| Anomeric proton doublet at | 400 MHz NMR ( | |

| Fluorescence | Fluorometry |

Process Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification of 3-CU-GlcU.

References

-

Tugcu, G., et al. (2011). Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor. Analytical Biochemistry. Retrieved from [Link]

-

Srinivasa, H. T., et al. (2018).[1] Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Journal of Molecular Structure. Retrieved from [Link]

-

Liotta, D., et al. (1981).[2] Recent developments in chemical deprotection of ester functional group. (General reference on ester hydrolysis). Retrieved from [Link]

An In-depth Technical Guide to 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) for Researchers and Drug Development Professionals

Introduction: The Need for Sensitive and Reliable β-Glucuronidase Detection

β-glucuronidase (GUS) is a ubiquitous lysosomal enzyme across many species and plays a critical role in the hydrolysis of glucuronides.[1] In drug development, the metabolic activity of GUS can significantly impact the pharmacokinetics of glucuronidated prodrugs, while in molecular biology, the E. coli GUS gene is a widely used reporter for gene expression studies.[1][2] Consequently, the sensitive and accurate quantification of GUS activity is paramount. This guide provides an in-depth overview of 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG), a fluorogenic substrate designed for the robust and reliable measurement of GUS activity.

Core Properties of 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG)

3-CUG is a synthetic, water-soluble fluorogenic substrate that, upon enzymatic cleavage by β-glucuronidase, yields a highly fluorescent product, 7-hydroxycoumarin-3-carboxylic acid (3-CU).[3] This enzymatic reaction forms the basis of a sensitive assay for GUS activity.

Physical and Chemical Specifications

A comprehensive understanding of the physical and chemical properties of 3-CUG is essential for its effective application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₁₁ | [4] |

| Molecular Weight | 382.27 Da | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO and water (at pH > 6) | [4] |

| Purity | Typically >95% | [4] |

| Excitation Wavelength (λex) | ~329 nm - 351 nm | [4][5] |

| Emission Wavelength (λem) | ~395 nm - 446 nm | [4][5] |

The Enzymatic Reaction: A Fluorogenic Transformation

The fundamental principle of the 3-CUG-based GUS assay lies in the enzymatic hydrolysis of the non-fluorescent substrate into a fluorescent product. This transformation allows for the direct correlation of fluorescence intensity with GUS activity.

Caption: Enzymatic cleavage of 3-CUG by β-glucuronidase.

Experimental Protocol: Quantification of β-Glucuronidase Activity

This protocol provides a robust framework for the quantification of GUS activity in various biological samples, including cell lysates, plasma, serum, and urine.[1]

Causality Behind Experimental Choices

The selection of reagents and parameters in this protocol is critical for ensuring accuracy and reproducibility. The use of a phosphate buffer at a pH of approximately 6.8 provides an optimal environment for the activity of E. coli β-glucuronidase.[6] The reaction is terminated by the addition of a high-pH stop solution, such as sodium carbonate, which also enhances the fluorescence of the 3-CU product.[2]

Reagent Preparation

-

GUS Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0, containing 10 mM dithiothreitol (DTT), 1 mM Na₂EDTA, 0.1% sodium lauryl sarcosine, and 0.1% Triton X-100.[7]

-

3-CUG Substrate Stock Solution: Prepare a 10 mM stock solution of 3-CUG in DMSO. Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the 3-CUG stock solution in GUS Assay Buffer to the desired final concentration. A common starting point is a 2X working solution (e.g., 1 mM for a final assay concentration of 0.5 mM).

-

Stop Solution: 0.2 M Sodium Carbonate.[2]

-

Positive Control: A purified β-glucuronidase enzyme of known activity.

-

Negative Control: Assay buffer without the enzyme or a heat-inactivated enzyme sample.

Assay Procedure

The following procedure is designed for a 96-well plate format, suitable for high-throughput screening.

Caption: High-throughput GUS assay workflow using 3-CUG.

Data Analysis

-

Subtract Background Fluorescence: Subtract the average fluorescence of the negative control wells from all other readings.

-

Generate a Standard Curve: If absolute quantification is required, generate a standard curve using known concentrations of the fluorescent product, 7-hydroxycoumarin-3-carboxylic acid (3-CU).

-

Calculate GUS Activity: Determine the concentration of the fluorescent product from the standard curve and use this to calculate the enzyme activity, typically expressed in units per milligram of protein or per milliliter of sample.

Field-Proven Insights: Comparative Analysis and Kinetic Parameters

While 4-methylumbelliferyl-β-D-glucuronide (MUG) is a more commonly used substrate, 3-CUG offers distinct advantages, including higher water solubility and fluorescence at natural water pHs.[8][9] A comparative study of the Michaelis-Menten kinetic parameters for E. coli GUS reveals important differences between these substrates.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Source |

| 3-CUG | 0.48 | 35 | 7.40 x 10⁴ | [3] |

| 4-MUG | 0.07 | 92 | 1.29 x 10⁶ | [3] |

| 6-CMUG | 0.11 | 74 | 6.93 x 10⁵ | [3] |

These data indicate that while GUS has a higher affinity for MUG (lower K_m), the catalytic efficiency (k_cat/K_m) is also higher for MUG. However, the enhanced solubility and favorable fluorescence characteristics of 3-CUG make it a valuable alternative, particularly in applications where substrate precipitation is a concern or in in-situ optical sensing.[8][9]

Trustworthiness: A Self-Validating System

The protocol described herein incorporates several self-validating checks to ensure data integrity:

-

Positive and Negative Controls: The inclusion of both positive and negative controls is essential to confirm that the assay is performing as expected and to account for any background fluorescence.

-

Linearity of the Reaction: For kinetic assays, it is crucial to ensure that the reaction rate is linear over the measurement period. This can be verified by taking multiple readings over time.

-

Standard Curve: The use of a standard curve with the fluorescent product allows for the accurate conversion of fluorescence units to molar concentrations, providing a quantitative measure of enzyme activity.

Conclusion

3-Carboxyumbelliferyl-β-D-glucuronide is a powerful tool for researchers, scientists, and drug development professionals who require sensitive and reliable measurement of β-glucuronidase activity. Its favorable physical and chemical properties, combined with a straightforward and robust assay protocol, make it a valuable substrate in a wide range of applications. By understanding the core principles of its use and implementing the self-validating measures outlined in this guide, researchers can ensure the generation of high-quality, reproducible data.

References

-

Briciu-Burghina, C., Heery, B., & Regan, F. (2011). Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor. Talanta, 85(1), 384-390. Retrieved from [Link]

-

RayBiotech. (n.d.). Beta-Glucuronidase Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor | Request PDF. Retrieved from [Link]

-

University of Florida. (n.d.). GUS Gene Assay. Retrieved from [Link]

-

Briciu-Burghina, C., Heery, B., & Regan, F. (2015). Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. The Analyst, 140(17), 5953–5964. Retrieved from [Link]

-

Briciu-Burghina, C., Heery, B., & Regan, F. (2015). Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. The Analyst, 140(17), 5953–5964. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Beta Glucuronidase. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S-2 Excitation and emission spectra of 3-CUG and 3-CU. Retrieved from [Link]

Sources

- 1. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.co.jp [abcam.co.jp]

- 3. bmglabtech.com [bmglabtech.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. diagnostic-enzymes.creative-enzymes.com [diagnostic-enzymes.creative-enzymes.com]

- 7. GUS Gene Assay [cas.miamioh.edu]

- 8. A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differencesin Fitness during Plant Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]

3-Carboxyumbelliferyl-b-D-glucuronide spectral properties

Technical Guide: 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUGlcU)

Executive Summary

3-Carboxyumbelliferyl-β-D-glucuronide (3-CUGlcU) is a specialized fluorogenic substrate designed for the sensitive detection of β-glucuronidase (GUS) activity. Unlike the more common 4-methylumbelliferyl-β-D-glucuronide (MUG), which requires a highly alkaline "stop" solution to maximize fluorescence, 3-CUGlcU releases an aglycone (7-hydroxycoumarin-3-carboxylic acid) with a lower pKa (~7.0). This unique physicochemical property allows for continuous, real-time kinetic monitoring at physiological pH , making it an indispensable tool for live-cell imaging, microfluidic sensors, and high-throughput screening where assay termination is undesirable.

Chemical & Physical Properties

The utility of 3-CUGlcU lies in the structural modification at the 3-position of the coumarin ring. The electron-withdrawing carboxyl group stabilizes the anion form of the released fluorophore at neutral pH, significantly enhancing quantum yield without the need for pH adjustment.

| Property | Specification |

| Chemical Name | 3-Carboxyumbelliferyl-β-D-glucuronide |

| Common Abbreviations | 3-CUGlcU, 3-CUG |

| CAS Number | 216672-17-2 |

| Molecular Formula | C₁₆H₁₄O₁₁ |

| Molecular Weight | 382.27 g/mol |

| Solubility | High water solubility (>10 mM) at pH > 6.0; Soluble in DMSO. |

| Aglycone Product | 7-hydroxycoumarin-3-carboxylic acid (3-CU / 7-OHCCA) |

Spectral Characteristics

The spectral shift upon enzymatic hydrolysis is the basis for detection. The substrate itself is minimally fluorescent at the excitation wavelength of the product, ensuring a high signal-to-noise ratio.

Substrate vs. Product Comparison

| Compound | State | Excitation Max (λex) | Emission Max (λem) | Fluorescence Intensity |

| 3-CUGlcU (Substrate) | Intact | ~329 nm | ~395 nm | Weak / Negligible |

| 3-CU (Product) | Hydrolyzed | 385 nm | 445 nm (Blue) | Strong |

The pKa Advantage

The critical differentiator between 3-CUGlcU and MUG is the acid dissociation constant (pKa) of the phenolic hydroxyl group on the released coumarin.

-

MUG Product (4-MU): pKa ~7.[1]8. At pH 7.0, only ~15% of the molecules are in the fluorescent anionic state. This necessitates a "stop solution" (pH > 10) to force full ionization.

-

3-CUGlcU Product (3-CU): pKa ~7.[1]0. At pH 7.0, ~50% of the molecules are ionized and fluorescent. This allows for robust signal acquisition directly in the assay buffer.

Mechanism of Action

The enzyme β-glucuronidase (GUS) hydrolyzes the glycosidic bond between the glucuronic acid moiety and the coumarin core. This cleavage releases the fluorescent aglycone.

Figure 1: Enzymatic hydrolysis pathway of 3-CUGlcU by β-glucuronidase.

Experimental Protocol: Continuous Kinetic Assay

This protocol is optimized for a 96-well microplate format using a fluorescence plate reader.

Reagents

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid Tris if possible, as it can show temperature-dependent pH shifts).

-

Stock Solution: 10 mM 3-CUGlcU in DMSO or sterile dH₂O. (Stable at -20°C for 6 months).

-

Enzyme Sample: Purified GUS or cell lysate (E. coli or plant origin).

Step-by-Step Workflow

-

Preparation: Thaw the 10 mM Stock Solution and protect from light.

-

Dilution: Dilute stock to a Working Concentration of 1 mM in Assay Buffer.

-

Plating: Add 100 µL of 1 mM substrate solution to test wells.

-

Baseline Read: Measure fluorescence (Ex 385 / Em 445) for 2 minutes to establish background.

-

Initiation: Add 10-50 µL of Enzyme Sample to the wells. Mix gently by pipetting or shaking.

-

Measurement: Immediately start kinetic reading:

-

Interval: Every 30-60 seconds.

-

Duration: 30-60 minutes.

-

Temperature: 37°C.

-

Figure 2: Workflow for continuous kinetic monitoring of GUS activity.

Kinetic Performance & Applications

While MUG is often the "gold standard" for endpoint sensitivity, 3-CUGlcU offers distinct advantages for specific applications.

| Parameter | 3-CUGlcU (This Guide) | MUG (Standard) | Implication |

| Km (E. coli) | ~0.48 - 0.91 mM | ~0.07 mM | GUS has lower affinity for 3-CUGlcU; requires higher substrate concentration. |

| Vmax | Moderate | High | MUG turns over faster, but 3-CUGlcU allows continuous data collection. |

| Optimum pH | 6.0 - 7.0 | 6.0 - 7.0 (Assay) / 10.0 (Read) | 3-CUGlcU simplifies the workflow by eliminating the pH shift step. |

Key Applications:

-

Microfluidic Sensors: Ideal for in situ E. coli detection in water systems where adding a stop solution is mechanically complex.

-

High-Throughput Screening (HTS): Allows for the calculation of reaction rates from a single well, identifying inhibitors (false positives) that might quench fluorescence rather than inhibit the enzyme.

-

Intracellular Imaging: The lower pKa allows the product to remain fluorescent within the neutral cytosolic environment.

Troubleshooting

-

High Background: Ensure the substrate stock is fresh. Spontaneous hydrolysis can occur if stored in aqueous buffer at >4°C for prolonged periods.

-

Low Signal: Check the pH. If the assay buffer is acidic (< pH 6.0), the fluorescence of 3-CU will decrease significantly due to protonation. Maintain pH near 7.0.

-

Inner Filter Effect: At concentrations >2 mM, the substrate may absorb excitation light. Validate linearity by performing a standard curve with 7-hydroxycoumarin-3-carboxylic acid.

References

-

Comparison of Kinetic Parameters: Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. Analyst, Royal Society of Chemistry.

-

Sensor Applications: Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor. PubMed.

-

Chemical Properties (PubChem): 3-Carboxyumbelliferyl-b-D-glucuronide Compound Summary. National Center for Biotechnology Information.

-

Aglycone Reference Standard: 7-Hydroxycoumarin-3-carboxylic acid.[2][3][4][5] Sigma-Aldrich / Merck.

-

Substrate Data: Carboxyumbelliferyl β-D-glucuronide (CUGlcU).[2][6] Abcam.

Sources

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 7-Hydroxycoumarin-3-carboxylic acid *CAS 779-27-1* | AAT Bioquest [aatbio.com]

- 6. Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Carboxyumbelliferyl-β-D-glucuronide (CUG) for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 3-Carboxyumbelliferyl-β-D-glucuronide (CUG), a fluorogenic substrate essential for the sensitive detection of β-glucuronidase (GUS) activity. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of CUG, its spectral properties, and practical applications, offering a robust framework for its use in the laboratory.

Introduction: The Significance of Fluorogenic GUS Substrates

β-glucuronidases (GUS) are a class of hydrolase enzymes that play a critical role in various biological processes, including the metabolism of xenobiotics and the breakdown of complex carbohydrates.[1][2] In drug development, monitoring GUS activity is crucial as it can reverse the glucuronidation of drugs, a key detoxification pathway, potentially leading to the release of active, and sometimes toxic, compounds.[3][4] The GUS enzyme is also a widely used reporter gene in molecular biology, particularly in plant sciences and microbiology.[5][6]

Fluorogenic substrates provide a highly sensitive method for quantifying GUS activity.[6] 3-Carboxyumbelliferyl-β-D-glucuronide (CUG) is one such substrate that, upon enzymatic cleavage, yields a highly fluorescent product, enabling the real-time monitoring of enzyme kinetics with exceptional accuracy.[5][6]

Mechanism of Action: The Enzymatic Release of a Fluorophore

The utility of CUG as a GUS substrate lies in its clever chemical design. In its conjugated form, CUG is essentially non-fluorescent. The glucuronide moiety effectively quenches the fluorescence of the 3-carboxyumbelliferone (3-CU, also known as 7-hydroxycoumarin-3-carboxylic acid) core.

β-glucuronidase catalyzes the hydrolysis of the β-D-glucuronic acid residue from the CUG molecule.[1][2] This enzymatic reaction involves a retaining mechanism, with two key glutamic acid residues in the enzyme's active site acting as a nucleophile and an acid/base catalyst, respectively.[7] The cleavage of the glycosidic bond liberates the highly fluorescent 3-carboxyumbelliferone (3-CU).[5][6] The rate of increase in fluorescence intensity is directly proportional to the GUS activity in the sample.

Caption: Enzymatic cleavage of CUG by β-glucuronidase.

Spectral Properties: Excitation, Emission, and the Influence of pH

A thorough understanding of the spectral properties of both the substrate (CUG) and the product (3-CU) is paramount for accurate experimental design and data interpretation. The fluorescence of 3-CU is notably pH-dependent, a critical factor to consider in assay development.[8][9]

The absorption spectrum of CUG shifts from approximately 329 nm at neutral and basic pH to 342 nm in acidic conditions.[10] In contrast, the fluorescent product, 3-CU, exhibits more significant pH-dependent spectral shifts.[8][10] The pKa of the hydroxyl group on the coumarin ring is a key determinant of its fluorescence. For the related compound, 3-carboxyumbelliferyl β-D-galactopyranoside, the pKa is reported to be 7.8.[8] Below this pKa, the fluorescence intensity decreases, and the absorption shifts to shorter wavelengths.[8]

| Compound | Condition | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) |

| 3-Carboxyumbelliferyl-β-D-glucuronide (CUG) | Neutral/Basic pH | ~329 | Non-fluorescent | Not reported |

| Acidic pH | ~342 | Non-fluorescent | Not reported | |

| 3-Carboxyumbelliferone (3-CU) | pH > pKa | ~389 | ~444 | ~32,000 M⁻¹cm⁻¹[8][11] |

| pH < pKa | ~352 | ~407 | ~13,000 M⁻¹cm⁻¹[8] |

Note: The spectral data for 3-CU can vary slightly depending on the source and buffer conditions. The values presented are a consensus from multiple sources.[8][11][12][13]

The optimal pH for E. coli GUS activity is approximately 6.5 ± 1.0.[5] At this pH, the fluorescence of 3-CU is significant, though not at its maximum, which is achieved under more alkaline conditions. This highlights a crucial experimental consideration: the decision to run the assay at the enzyme's optimal pH (continuous assay) or to stop the reaction with a high pH buffer to maximize the fluorescent signal (discontinuous or endpoint assay).

Experimental Protocols: A Guide to GUS Activity Measurement

This section provides a detailed, step-by-step methodology for a discontinuous (endpoint) microplate-based GUS assay, which is a common and robust method.

Reagent Preparation

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.8. Prepare using monobasic and dibasic potassium phosphate salts and adjust the pH.[14]

-

CUG Stock Solution: Prepare a 10 mM stock solution of CUG in DMSO. CUG is soluble in DMSO.[15] Store protected from light at -20°C.

-

GUS Enzyme Standard: If required, prepare a stock solution of purified β-glucuronidase in the assay buffer. The concentration will depend on the specific activity of the enzyme lot.

-

Stop Buffer: 200 mM Glycine buffer, pH 10.4. This buffer composition effectively stops the enzymatic reaction and maximizes the fluorescence of the 3-CU product.[14]

Assay Procedure

Caption: Workflow for a discontinuous GUS assay using CUG.

-

Sample/Standard Preparation: Pipette 50 µL of your samples (e.g., cell lysates, purified enzyme dilutions) and standards (if creating a standard curve with 3-CU) into the wells of a black, flat-bottom 96-well microplate.

-

Reaction Mix Preparation: Prepare the reaction mix by diluting the CUG stock solution in the assay buffer to the desired final concentration (e.g., 0.5-1.0 mM). The optimal concentration may need to be determined empirically but should be around the Km value for the enzyme.

-

Initiate Reaction: Add 50 µL of the CUG reaction mix to each well to start the reaction. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at the optimal temperature for the GUS enzyme, typically 37-38°C for E. coli GUS, for a predetermined time (e.g., 30-60 minutes).[5] The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Add 50 µL of the Stop Buffer to each well to terminate the enzymatic reaction and maximize the fluorescence of the 3-CU product.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader using an excitation wavelength of approximately 389 nm and an emission wavelength of approximately 444 nm.[13]

Data Analysis and Interpretation

The measured fluorescence units can be used to determine the relative GUS activity between samples. For absolute quantification, a standard curve should be generated using known concentrations of 3-CU prepared in the final assay buffer composition (including the stop buffer). The rate of product formation (fluorescence/time) is then used to calculate the enzyme activity, often expressed in units such as µmol/min/mg of protein.

Comparative Analysis with Other Fluorogenic Substrates

While CUG is an excellent substrate, it is important to understand its characteristics in the context of other commonly used fluorogenic GUS substrates, such as 4-Methylumbelliferyl-β-D-glucuronide (MUG) and 6-Chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG).

| Substrate | Enzyme Affinity (Km for E. coli GUS) | Catalytic Efficiency (kcat/Km) | Key Advantages | Key Disadvantages |

| CUG | 0.48 mM[6] | 7.40 x 10⁴ s⁻¹M⁻¹[6] | Good water solubility.[16] | Lower enzyme affinity and catalytic efficiency compared to MUG.[5][6] |

| MUG | 0.07 mM[6] | 1.29 x 10⁶ s⁻¹M⁻¹[6] | High enzyme affinity and catalytic efficiency.[6] | Lower fluorescence of its product (4-MU) compared to 6-CMU at pH 6.8.[6] |

| 6-CMUG | 0.11 mM[6] | 6.93 x 10⁵ s⁻¹M⁻¹[6] | Product (6-CMU) has significantly higher fluorescence at near-neutral pH.[6][17] |

Expert Insights: The choice of substrate depends on the specific requirements of the assay. MUG is often preferred for its high affinity and catalytic efficiency.[6] However, CUG's good water solubility can be an advantage in certain applications.[16] For continuous assays performed at near-neutral pH, 6-CMUG may be the superior choice due to the higher fluorescence of its product under these conditions.[6] A comparative study found that the fluorescence intensity of 6-chloro-4-methyl-umbelliferone (the product of 6-CMUG hydrolysis) at pH 6.8 was 3.2 times higher than that of 7-hydroxycoumarin-3-carboxylic acid (the product of CUG hydrolysis).[6]

Conclusion: A Versatile Tool for GUS Detection

3-Carboxyumbelliferyl-β-D-glucuronide is a valuable and versatile tool in the repertoire of researchers studying β-glucuronidase activity. Its fluorogenic nature allows for highly sensitive and quantitative measurements. By understanding its mechanism of action, spectral properties, and the nuances of assay design, scientists can effectively leverage CUG to advance their research in drug metabolism, molecular biology, and diagnostics. This guide provides the foundational knowledge and practical protocols to ensure the successful implementation of CUG-based assays, fostering scientific integrity and generating reliable, reproducible data.

References

-

Interchim. (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates. Retrieved from [Link]

- Cassin, D. E., et al. (2011). Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor. Analytical Biochemistry, 417(1), 33-39.

-

BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. Retrieved from [Link]

- Filipe, T. F. C. S., et al. (2015).

-

ResearchGate. (n.d.). Enzymatic reaction of the b-glucuronidase using X-Gluc as a substrate. Retrieved from [Link]

- Huda, Z. U., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.

- Michikawa, M., et al. (2012). Structural and Biochemical Characterization of Glycoside Hydrolase Family 79 β-Glucuronidase from Acidobacterium capsulatum. Journal of Biological Chemistry, 287(17), 14067-14077.

- Chen, J., et al. (1998). Continuous spectrophotometric assay for beta-glucuronidase. BioTechniques, 24(5), 846-850.

-

Wikipedia. (n.d.). β-Glucuronidase. Retrieved from [Link]

- James, A. L., et al. (2005). Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci. Letters in Applied Microbiology, 40(4), 296-301.

- Edberg, S. C., & Kontnick, C. M. (1986). Comparison of beta-glucuronidase-based substrate systems for identification of Escherichia coli. Journal of Clinical Microbiology, 24(3), 368-371.

-

ResearchGate. (2013). β-Glucosidase activity determination protocol?. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence intensity vs. pH of 1 , 2 and 3 measured at the maximum of their emission spectra, sigmoidal fit for pK-values. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Continuous fluorometric method for measuring β-Glucuronidase activity: comparative analysis of three fluorogenic substrates. Retrieved from [Link]

- Whitaker, J. E., et al. (1992). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-bis(carboxyethyl)-5(and 6)-carboxyfluorescein. Analytical Biochemistry, 207(2), 263-273.

-

ResearchGate. (n.d.). Absorbance spectra of substrates (100 µM) and fluorophores (50 µM) in acidic, neutral and alkaline conditions; 4-MU/4-MUG (left), 6-CMU/ 6-CMUG (middle) and 3-CU/3-CUG (right). Retrieved from [Link]

-

ResearchGate. (2016). Highly efficient preparation of resorufin-β-D-glucuronide. Retrieved from [Link]

Sources

- 1. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. covachem.com [covachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Structural and Biochemical Characterization of Glycoside Hydrolase Family 79 β-Glucuronidase from Acidobacterium capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 64664-99-9 , 3-Carboxyumbelliferyl b-D-galactopyranoside , CUG; Carboxyumbelliferyl b-D-galactoside [chemsynlab.com]

- 12. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 13. rsc.org [rsc.org]

- 14. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 15. CUG [3-Carboxyumbelliferyl beta-D-galactopyranoside] *CAS 64664-99-9* | AAT Bioquest [aatbio.com]

- 16. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: Stability, Storage, and Application of 3-Carboxyumbelliferyl-β-D-Glucuronide (3-CUGlcU)

Executive Summary

3-Carboxyumbelliferyl-β-D-glucuronide (3-CUGlcU) represents a high-fidelity fluorogenic substrate for β-glucuronidase (GUS) assays, offering distinct physicochemical advantages over the traditional 4-methylumbelliferyl-β-D-glucuronide (4-MUG). While 4-MUG is the industry standard, its hydrophobic fluorophore (4-MU) often precipitates in aqueous buffers or leaks from cells in flow cytometry applications.

In contrast, the hydrolysis product of 3-CUGlcU—7-hydroxycoumarin-3-carboxylic acid (3-CU) —possesses a carboxylic acid group at the C-3 position. This structural modification significantly lowers the pKa and increases water solubility, making 3-CUGlcU the superior choice for continuous kinetic assays and intracellular retention studies.

This guide details the rigorous storage conditions required to prevent spontaneous hydrolysis, which is the primary cause of high background noise and reduced Z-factors in high-throughput screening.

Physicochemical Profile & Mechanism

To understand the storage requirements, one must understand the molecule's degradation pathway. 3-CUGlcU is a glycoside; its stability hinges on the integrity of the β-glycosidic bond.

Key Identity Data

| Parameter | Specification |

| Chemical Name | 3-Carboxyumbelliferyl-β-D-glucuronide |

| CAS Number | 216672-17-2 (Note: distinct from the galactoside analog) |

| Molecular Weight | ~382.27 Da |

| Solubility | Soluble in Water (pH > 6.0), DMSO, Methanol |

| Excitation/Emission | Ex: ~386 nm |

| pKa (Product) | ~7.8 (Fluorescence is pH dependent) |

Mechanism of Action

The assay relies on the enzymatic cleavage of the glucuronic acid moiety.[1] Storage failure (moisture/heat) mimics this enzymatic action, leading to false positives.

Figure 1: Enzymatic hydrolysis pathway. Spontaneous hydrolysis during improper storage bypasses the enzyme, creating high background fluorescence.

Critical Stability Factors & Storage Protocols

The stability of 3-CUGlcU is governed by three vectors: Hydrolysis (Moisture) , Photobleaching (Light) , and Thermal Degradation .

The "Dry-Cold-Dark" Triad

The β-glycosidic bond is susceptible to acid-catalyzed hydrolysis. Even trace moisture in a stored powder can lead to autocatalytic degradation.

Storage Workflow Decision Tree

Figure 2: Storage lifecycle management. Note the critical aliquoting step for solutions to prevent freeze-thaw degradation.[2]

Detailed Storage Specifications

| State | Temperature | Container | Shelf Life | Critical Notes |

| Solid (Powder) | -20°C | Amber vial, Desiccated | > 2 Years | Allow vial to equilibrate to Room Temp (RT) before opening to prevent condensation. |

| Stock Solution | -20°C or -80°C | Amber Polypropylene | 6 Months | Do NOT store in glass at -80°C. Avoid repeated freeze-thaw cycles. |

| Working Solution | 4°C / Ice | Foil-wrapped tube | < 12 Hours | Unstable. Prepare fresh daily. Hydrolysis accelerates at RT. |

Preparation & Assay Protocol

Expert Insight: Unlike 4-MUG, which requires organic solvents (DMF/DMSO) for high concentrations, 3-CUGlcU can often be dissolved directly in aqueous buffers if the pH is slightly elevated (>6.0). However, for long-term stock stability, DMSO is preferred to eliminate hydrolysis risk.

Stock Solution Preparation (10 mM)

-

Calculate: Weigh appropriate mass of 3-CUGlcU (MW ~382.27).

-

Solvent: Add anhydrous DMSO. Vortex until fully dissolved.

-

Alternative: Sterile dH2O can be used, but the solution must be filtered (0.22 µm) and used more rapidly.[2]

-

-

Aliquot: Dispense into light-protective tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

-

Store: Immediately freeze at -20°C.

Standard GUS Activity Assay Workflow

This protocol utilizes the pH-dependent fluorescence of the product.[3] The enzyme works at neutral pH, but the signal is read at basic pH.

-

Reaction Mix: Combine 1 mM 3-CUGlcU working solution with the biological sample (lysate/cell suspension) in Phosphate Buffer (pH 7.0).

-

Incubation: Incubate at 37°C for the desired kinetic window (e.g., 30–60 mins).

-

Termination (The "Stop" Step): Add a high-pH Stop Solution (0.2 M

, pH > 10).-

Why? The product, 3-carboxyumbelliferone, has a pKa ~7.[3]8. At pH 7.0, it is protonated and weakly fluorescent. At pH > 10, it is fully deprotonated and maximally fluorescent.

-

-

Measurement: Read Fluorescence.

-

Excitation: 365 nm (or 386 nm)

-

Emission: 445–450 nm

-

Troubleshooting & Quality Control

Self-Validating Protocol: Before running valuable samples, perform a Background Check .

| Observation | Root Cause | Corrective Action |

| High Background (t=0) | Spontaneous hydrolysis in stock. | Discard stock. Ensure powder was stored desiccated.[4] Use fresh DMSO. |

| Low Signal | Incorrect pH during read. | Verify Stop Solution is pH > 10. The fluorophore requires basic conditions. |

| Precipitation | Concentration too high in cold buffer. | 3-CUGlcU is more soluble than 4-MUG, but can still precipitate >10mM in cold water. Sonicate briefly. |

| Signal Drift | Photobleaching. | Keep plate/tubes wrapped in foil during incubation. |

References

-

Abcam. Carboxyumbelliferyl β-D-glucuronide (CUGlcU) Datasheet. Accessed October 2023.

-

Guglielmo-Viret, V., et al. (2015). Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. Analytical Methods.[2][3][1][5][6][7][8]

-

Sigma-Aldrich (Merck). beta-Glucuronidase Reporter Gene Staining Kit Technical Bulletin.

-

AAT Bioquest. Safety Data Sheet (SDS) for 3-Carboxyumbelliferyl beta-D-glucuronide.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. Carboxyumbelliferyl β-D-glucuronide (CUGlcU) (CAS 216672-17-2) | Abcam [abcam.com]

- 5. Beta-glucuronidase (GUS) assay (adapted for Phaeodactylum tricornutum) [protocols.io]

- 6. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Advanced Substrate Profiling: 3-Carboxyumbelliferyl-β-D-Glucuronide (3-CUG) for High-Fidelity GUS Assays

Document Control:

-

Context: Technical Whitepaper & Protocol Guide

-

Target: Drug Discovery & Molecular Biology Groups

Executive Summary: The Kinetic Advantage

In the landscape of

3-Carboxyumbelliferyl-

Chemical & Photophysical Profile

Mechanism of Action

The assay relies on the specific hydrolysis of the

Figure 1: Hydrolysis pathway of 3-CUG by GUS. The reaction yields the fluorophore 7-OHCCA, which fluoresces at neutral pH.

Comparative Photophysics: 3-CUG vs. 4-MUG

The table below highlights why 3-CUG is superior for kinetic assays.

| Feature | 3-CUG (Recommended) | 4-MUG (Legacy) | Impact on Workflow |

| Fluorophore | 7-Hydroxycoumarin-3-carboxylic acid | 4-Methylumbelliferone | 3-CUG product is more polar. |

| Fluorophore pKa | ~7.0 | ~7.8 | 3-CUG allows detection at pH 7.0. |

| Assay Type | Continuous (Kinetic) | Discontinuous (Endpoint) | Real-time Vmax determination. |

| Solubility | High (Water soluble > pH 6) | Moderate (Often requires DMSO) | Reduced risk of precipitation. |

| Excitation Max | 350–386 nm | 365 nm | Compatible with standard UV optics. |

| Emission Max | 445–450 nm | 455 nm | Standard blue/cyan filter sets apply. |

| Km (E. coli GUS) | ~0.48 mM | ~0.07 mM | 3-CUG requires slightly higher substrate conc. |

Critical Insight: While 3-CUG has a higher Km (lower affinity) than 4-MUG, the ability to measure rates continuously without stopping the reaction reduces experimental error associated with liquid handling and timing in endpoint assays.

Experimental Protocol: Continuous Kinetic Assay

Objective: Determine GUS activity in cell lysates via real-time fluorescence accumulation.

Reagents & Preparation

-

Lysis Buffer: 50 mM NaPO4, pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 1 mM DTT (freshly added).

-

3-CUG Stock (100 mM): Dissolve 3-CUG (CAS 216672-17-2) in DMSO. Store at -20°C in the dark.

-

Reaction Buffer: 50 mM NaPO4, pH 7.2.

-

Stop Solution (Optional): 0.2 M Na2CO3 (only if endpoint confirmation is required).

Protocol Workflow

Figure 2: Workflow for continuous kinetic monitoring of GUS activity using 3-CUG.

Step-by-Step Methodology

-

Sample Preparation: Lyse cells (bacterial, plant, or mammalian) using the Lysis Buffer. Centrifuge at 12,000 x g for 10 min at 4°C to remove debris.

-

Substrate Working Solution: Dilute the 100 mM 3-CUG stock to 2 mM in Reaction Buffer.

-

Plate Setup: In a black, flat-bottom 96-well plate, add:

-

50 µL of Cell Lysate (diluted if necessary).

-

50 µL of 2 mM 3-CUG Working Solution (Final conc: 1 mM).

-

-

Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Excitation: 380 nm (Bandwidth 20 nm)

-

Emission: 450 nm (Bandwidth 20 nm)

-

Mode: Kinetic, read every 60 seconds for 45 minutes.

-

-

Quantification: Plot RFU vs. Time. Determine the slope (Vmax) of the linear portion of the curve.

Self-Validating Controls & Troubleshooting

To ensure Trustworthiness and Scientific Integrity , every assay must include the following controls:

| Control Type | Composition | Purpose |

| Substrate Blank | Buffer + 3-CUG (No Lysate) | Corrects for auto-hydrolysis or background fluorescence. |

| Lysate Blank | Lysate + Buffer (No 3-CUG) | Corrects for cellular autofluorescence (e.g., chlorophyll, flavins). |

| Product Standard | 7-OHCCA (0.1 - 10 µM) | Converts RFU to moles of product formed. Essential for calculating specific activity. |

| Quench Control | Lysate + Known 7-OHCCA spike | Checks if lysate components quench the fluorophore signal. |

Optimization Tip: If the fluorescence signal plateaus too quickly, dilute the lysate 1:10 or 1:100. The 3-CUG Km is ~0.48 mM; ensure the substrate concentration remains saturating (>1 mM) if Vmax is the goal, or run a substrate titration to determine Km for your specific GUS variant.

References

-

Comparison of Fluorogenic Substrates (3-CUG vs 4-MUG)

- Title: Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substr

- Source: PubMed / Anal Biochem.

-

Link:[Link]

- Note: Defines kinetic parameters (Km, Kc

-

Spectral Properties of 7-Hydroxycoumarin-3-carboxylic acid

-

Chemical Identity (Glucuronide vs Galactoside)

- Title: Carboxyumbelliferyl β-D-glucuronide (CUGlcU) Product Sheet.

-

Source: Abcam.[6]

- Note: Confirms CAS 216672-17-2 and solubility d

-

General GUS Reporter System

Sources

- 1. 7-ヒドロキシクマリン-3-カルボン酸 suitable for fluorescence, ≥98.0% (capillary electrophoresis) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CUG [3-Carboxyumbelliferyl beta-D-galactopyranoside] *CAS 64664-99-9* | AAT Bioquest [aatbio.com]

- 6. Carboxyumbelliferyl β-D-glucuronide (CUGlcU) (CAS 216672-17-2) | Abcam [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Michaelis-Menten kinetics of 3-Carboxyumbelliferyl-b-D-glucuronide

Kinetic Profiling of -Glucuronidase using 3-Carboxyumbelliferyl- -D-glucuronide (3-CUG)

Executive Summary

This guide details the kinetic characterization of

This document provides a validated workflow for determining Michaelis-Menten constants (

Part 1: The Chemistry & Mechanism

The Substrate Advantage

The selection of 3-CUG over 4-MUG is not arbitrary; it is a decision based on the ionization state of the fluorophore.

-

4-MUG system: The product, 4-Methylumbelliferone (4-MU), has a pKa of

. At the optimal catalytic pH of GUS (typically pH 7.0), 4-MU is largely protonated and non-fluorescent. It requires a "stop" buffer (pH > 10) to ionize the phenol group for detection. -

3-CUG system: The product, 7-hydroxycoumarin-3-carboxylic acid (3-CU) , possesses a carboxylic acid electron-withdrawing group that lowers the pKa of the 7-hydroxyl group to

. Consequently, at pH 7.0, the product is fully ionized and highly fluorescent, allowing for real-time velocity measurements.

Reaction Pathway

The enzyme hydrolyzes the glycosidic bond at the

Figure 1: Hydrolysis pathway of 3-CUG. The reaction yields the highly fluorescent 3-CU anion immediately at neutral pH.

Part 2: Kinetic Theory & Modeling

The Michaelis-Menten Model

The initial velocity (

Where:

- : Concentration of 3-CUG.[1][2]

- : Maximum velocity at saturation.

- : The Michaelis constant.[3][4][5]

Comparative Kinetics (Critical Insight)

Researchers often underestimate the

-

4-MUG

: -

3-CUG

:

Implication: To accurately determine

Part 3: Experimental Protocol

Materials & Buffer Preparation

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, 1 mM EDTA, 0.1% Triton X-100 (prevents protein aggregation).

-

Substrate Stock: 50 mM 3-CUG in pure DMSO. Store at -20°C in the dark.

-

Standard: 7-hydroxycoumarin-3-carboxylic acid (3-CU).[6][7] Do not use 4-MU standards.

Standard Curve Generation (Self-Validating Step)

Before kinetics, you must correlate Relative Fluorescence Units (RFU) to product concentration.

-

Prepare 3-CU standards: 0, 1, 5, 10, 25, 50, 100

in Assay Buffer. -

Measure fluorescence (Ex 386 nm / Em 448 nm).

-

Validation: The slope (

) must be linear (

Continuous Kinetic Assay Workflow

Figure 2: Step-by-step continuous assay workflow for 96-well plate format.

Protocol Steps:

-

Substrate Dilution: Prepare 2x serial dilutions of 3-CUG ranging from 0 to 4 mM (Final in well: 0 to 2 mM).

-

Temperature Equilibration: Pre-incubate plate and buffer at 37°C (or 25°C) for 10 minutes. Temperature fluctuations cause significant kinetic drift.

-

Initiation: Add enzyme to start reaction.

-

Data Acquisition: Monitor fluorescence immediately.

Part 4: Data Analysis & Visualization

Rate Calculation

-

Plot RFU vs. Time for each [S].

-

Extract the slope (RFU/min) from the linear portion of the curve (usually the first 5-10 minutes).

-

Convert Slope (RFU/min) to Velocity (

) using the standard curve conversion factor.

Handling Inner Filter Effects (IFE)

Because 3-CUG requires high concentrations (

-

Diagnosis: If the standard curve bends downwards at high concentrations, or if

decreases at very high [S] (pseudo-substrate inhibition). -

Correction: Use the formula:

Where

Summary of Kinetic Constants (Example Data)

| Parameter | E. coli GUS (uidA) | Human | Unit |

| mM | |||

| Variable | |||

| Optimum pH | 6.8 - 7.2 | 4.5 - 5.5 (Lysosomal) | - |

| Linear Range | 0.1 - 2.0 | 0.1 - 1.5 | mM [S] |

Note: Data derived from comparative studies of coumarin derivatives [1][2].

References

-

Continuous fluorometric method for measuring

-glucuronidase activity: comparative analysis of three fluorogenic substrates. Source: ResearchGate / Analytica Chimica Acta URL:[Link] -

GUS Fusions

-Glucuronidase as a Sensitive and Versatile Gene Fusion Marker in Higher Plants. Source: Jefferson, R.A., et al. (EMBO Journal) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) for the Detection of β-Glucuronidase

This guide provides a comprehensive technical overview of 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG), a fluorogenic substrate for the sensitive detection of β-glucuronidase (GUS) activity. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the assay's principles, practical applications, and optimization strategies.

The Principle of Fluorogenic GUS Detection with 3-CUG

The detection of β-glucuronidase activity is crucial in various fields, from reporter gene analysis in plant sciences to the monitoring of microbial contamination and drug metabolism studies.[1][2][3] 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) is a specialized substrate designed for the highly sensitive, fluorescence-based quantification of GUS activity.

The core of the assay lies in an enzyme-catalyzed hydrolysis reaction. 3-CUG itself is a non-fluorescent molecule. In the presence of β-glucuronidase, the glucuronide bond is cleaved, releasing the highly fluorescent product, 3-carboxyumbelliferone (also known as 7-hydroxycoumarin-3-carboxylic acid). The intensity of the emitted fluorescence is directly proportional to the amount of GUS activity in the sample, allowing for precise quantification.

The enzymatic reaction can be visualized as follows:

Caption: Enzymatic hydrolysis of 3-CUG by β-glucuronidase.

Physicochemical and Spectroscopic Properties of 3-CUG

A thorough understanding of the substrate's properties is fundamental to designing robust and reliable assays.

| Property | Value | Source |

| Molecular Weight | 382.27 Da | |

| Purity | >95% | |

| Solubility | Water Soluble | [4] |

| Excitation Wavelength (λex) | ~386 nm | [5] |

| Emission Wavelength (λem) | ~445 nm | [5] |

Note: While the optimal excitation and emission wavelengths are around 386 nm and 445 nm, respectively, filter sets such as 365 nm for excitation and 450 nm for emission are commonly used in plate readers.[1]

Kinetic Parameters: A Comparative Perspective

The efficiency of an enzymatic reaction is described by its kinetic parameters. When selecting a substrate, it is crucial to consider not only its inherent properties but also its interaction with the enzyme of interest. The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it reflects the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity.

Here is a comparison of the kinetic parameters for the hydrolysis of 3-CUG and other common fluorogenic GUS substrates by E. coli β-glucuronidase:

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| 3-CUG | 0.48 | 35 | 7.40 x 10⁴ | [6][7] |

| 4-MUG | 0.07 | 92 | 1.29 x 10⁶ | [6][7] |

| 6-CMUG | 0.11 | 74 | 6.93 x 10⁵ | [6][7] |

From this data, it is evident that E. coli GUS exhibits a higher affinity for 4-methylumbelliferyl-β-D-glucuronide (4-MUG) and 6-chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) as indicated by their lower Km values compared to 3-CUG.[8] This suggests that a lower concentration of 4-MUG or 6-CMUG is required to achieve the maximum reaction velocity.[8] However, the high water solubility of 3-CUG can be a significant advantage in certain experimental setups.[4][9]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the use of 3-CUG in GUS activity assays.

Reagent Preparation

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 0.01% Triton X-100. The optimal pH for E. coli GUS activity is generally between 6.5 and 7.5.[4][9]

-

3-CUG Stock Solution: Prepare a 10 mM stock solution of 3-CUG in deionized water. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Enzyme Standard: If quantifying absolute enzyme activity, use a purified β-glucuronidase of known activity to prepare a standard curve.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). This raises the pH, effectively stopping the enzymatic reaction and maximizing the fluorescence of the 3-carboxyumbelliferone product.

Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results.

-

Cell Lysates:

-

Harvest cells by centrifugation. For adherent cells, use a cell scraper rather than proteolytic enzymes.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a suitable lysis buffer (e.g., the assay buffer).

-

Lyse the cells by sonication or homogenization on ice.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for the GUS assay.

-

-

Tissue Homogenates:

-

Excise the tissue and rinse with ice-cold PBS to remove any blood.

-

Homogenize the tissue in a suitable lysis buffer on ice.

-

Centrifuge the homogenate to pellet debris.

-

Collect the supernatant for the assay.

-

Important Considerations: Avoid using surfactants like SDS in your lysis buffer, as they can interfere with enzyme activity.[1]

Assay Procedure (96-well plate format)

This protocol is a general guideline and may require optimization for specific applications.

Caption: A typical workflow for a 3-CUG based GUS assay.

-

Prepare the 3-CUG Working Solution: Dilute the 10 mM 3-CUG stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined experimentally but is typically in the range of 100-500 µM.

-

Sample Addition: Add 10 µL of your sample (lysate, homogenate, or standard) to the wells of a black, flat-bottom 96-well plate.[1]

-

Initiate the Reaction: Add 40 µL of the 3-CUG working solution to each well. Mix gently by tapping the plate.[1]

-

Incubation: Incubate the plate at 37°C for 30 minutes. The optimal incubation time may vary depending on the enzyme concentration and should be determined to ensure the reaction remains in the linear range.[1]

-

Stop the Reaction: Add 15 µL of 1 M sodium carbonate to each well to stop the reaction.[1]

-

Fluorescence Measurement: Read the fluorescence using a plate reader with excitation and emission wavelengths set to approximately 365 nm and 450 nm, respectively.[1]

Data Analysis and Interpretation

The raw fluorescence units (RFU) are used to determine the GUS activity.

-

Background Subtraction: Subtract the average RFU of the blank wells (containing all reagents except the enzyme) from the RFU of all other wells.

-

Standard Curve: If using an enzyme standard, plot the background-subtracted RFU against the known enzyme concentrations to generate a standard curve. Use this curve to determine the GUS activity in your unknown samples.

-

Relative Activity: For comparing the relative GUS activity between different samples, the background-subtracted RFU can be normalized to the protein concentration of each sample.

Troubleshooting and Considerations

-

High Background Fluorescence: This can be caused by contamination of reagents with GUS activity or by the inherent fluorescence of the sample. Ensure all reagents are of high purity and consider running a sample blank (sample with no substrate) to assess autofluorescence.

-

Low Signal: This may be due to low enzyme activity, suboptimal assay conditions (pH, temperature), or the presence of inhibitors in the sample. Optimize the assay conditions and ensure proper sample preparation.

-

Non-linear Reaction Rate: If the reaction proceeds too quickly, the substrate may become depleted, leading to a non-linear reaction rate. In such cases, dilute the sample or reduce the incubation time.

Applications in Research and Development

The versatility of the GUS reporter system has led to its widespread adoption in various research areas.[2]

-

Plant Biology: The GUS gene is a popular reporter gene for studying gene expression and protein localization in plants.[2]

-

Microbiology: Detection of E. coli in environmental samples is often based on the presence of GUS activity.[4][9]

-

Drug Development: β-glucuronidase plays a significant role in the metabolism and clearance of many drugs.[1] Assays using 3-CUG can be employed to study the effects of drug candidates on GUS activity or to investigate drug-induced toxicity.

References

- Chemsynlab. (n.d.). 3-Carboxyumbelliferyl b-D-galactopyranoside, CUG.

- Briciu, C. G., Heery, B., & Regan, F. (2015).

- Abcam. (n.d.). Carboxyumbelliferyl β-D-glucuronide (CUGlcU) (CAS 216672-17-2).

- BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit.

- O'Toole, P. I., & Diamond, D. (2011). Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor. Talanta, 84(5), 1270–1275.

- Ó'Maoiléidigh, D. S., & Wellmer, F. (2013). The GUS Reporter System in Flower Development Studies. In Flower Development (pp. 117-130). Humana Press.

- Ros-Tarraga, P., et al. (2022).

- O'Toole, P. I., & Diamond, D. (2011). Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor.

- United Chemical Technologies. (n.d.). BETA-GLUCURONIDASE.

- Briciu, C. G., Heery, B., & Regan, F. (2015). Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates.

- Wallace, B. D., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Current Medicinal Chemistry, 18(11), 1664-1671.

- Briciu, C. G., Heery, B., & Regan, F. (2015).

- Interchim. (n.d.). Fluorescent β-Galactosidase substrates.

- Sigma-Aldrich. (n.d.). Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli.

- Pollet, R. M., et al. (2017). Three structurally and functionally distinct β-glucuronidases from the human gut microbe Bacteroides uniformis. Journal of Biological Chemistry, 292(30), 12479-12490.

- Guerineau, F. (2003). Beta-glucuronidase as reporter gene: advantages and limitations. Methods in molecular biology (Clifton, N.J.), 226, 145–157.

- AAT Bioquest. (n.d.). Safety Data Sheet for CUG [3-Carboxyumbelliferyl beta-D-galactopyranoside].

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. The GUS Reporter System in Flower Development Studies | Springer Nature Experiments [experiments.springernature.com]

- 3. Beta-glucuronidase as reporter gene: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of the soluble fluorescent molecule carboxyumbelliferyl-beta-D-glucuronide by E. coli beta-glucuronidase as applied in a rugged, in situ optical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 64664-99-9 , 3-Carboxyumbelliferyl b-D-galactopyranoside , CUG; Carboxyumbelliferyl b-D-galactoside [chemsynlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Fluorogenic Probe 3-Carboxyumbelliferyl-β-D-glucuronide: An In-Depth Technical Guide to its Applications in Molecular Biology

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG). We will delve into its core mechanism, explore its key applications with detailed protocols, and offer insights into its advantages and limitations, empowering you to effectively integrate this powerful tool into your research endeavors.

Introduction: The Significance of β-Glucuronidase and its Detection

β-Glucuronidases (GUS) are a class of glycoside hydrolase enzymes that play a crucial role in the breakdown of complex carbohydrates by cleaving the terminal β-D-glucuronic acid residue from the non-reducing end of glycosaminoglycans.[1] In mammals, GUS is involved in the metabolism of xenobiotics and endogenous compounds, while in bacteria, such as Escherichia coli, it is a key enzyme encoded by the uidA gene.[1] The absence of endogenous GUS activity in most higher plants and many other organisms makes the bacterial uidA gene an excellent reporter gene for studying gene expression and regulation.[2][3]